3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as benzenesulfonamides, which are characterized by their sulfonamide functional group attached to a benzene ring. The compound is particularly noted for its inhibitory effects on ferroptosis, a form of regulated cell death associated with various diseases, including cancer.
The compound is classified under the category of benzenesulfonamide derivatives and has been studied for its biological activities, particularly as a ferroptosis inhibitor. Research indicates that it may possess drug-like properties, making it suitable for further development in pharmacological applications. The synthesis and evaluation of this compound have been documented in various scientific studies and patents, highlighting its significance in the field of medicinal chemistry .
The synthesis of 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride typically involves several key steps:
The synthesis typically employs methods such as:
The molecular structure of 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride can be described as follows:
The molecular formula is with a molecular weight of approximately 463.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments .
The compound undergoes various chemical reactions relevant to its biological activity:
Studies have demonstrated that structural modifications can significantly affect the potency and selectivity of the compound against specific biological targets, highlighting the importance of systematic exploration in drug design .
The mechanism by which 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride exerts its effects primarily involves:
Research indicates that compounds with similar structures exhibit varying degrees of potency against ferroptosis, suggesting that fine-tuning their chemical architecture can enhance therapeutic efficacy .
Relevant data on solubility and stability profiles are crucial for formulation development in pharmaceutical applications .
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide hydrochloride is primarily investigated for:
This compound exemplifies how modifications in chemical structure can lead to significant advancements in therapeutic strategies against complex diseases .
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, distinct from apoptosis, necrosis, and autophagy in both morphological and biochemical features. Morphologically, ferroptosis manifests through mitochondrial abnormalities including reduced organelle size, increased membrane density, and loss of cristae, while the nucleus remains intact until late stages [1] [4]. Biochemically, this process is driven by three interconnected metabolic pathways: iron dysregulation, lipid peroxidation, and antioxidant system failure [1] [3] [6].
Central to ferroptosis pathogenesis is the disruption of cellular iron homeostasis. Under pathological conditions, excess ferrous iron (Fe²⁺) catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that initiate lipid peroxidation [1] [6]. Iron metabolism involves tightly regulated proteins: transferrin receptor 1 (TFR1) mediates iron uptake, while ferroportin 1 (FPN1) facilitates iron export. Nuclear receptor coactivator 4 (NCOA4)-mediated ferritinophagy (autophagic degradation of ferritin) further contributes to intracellular iron pools [1] [4]. Dysregulation of these pathways leads to iron overload, creating a permissive environment for ferroptosis [1] [6].
Concurrently, the antioxidant defense system, orchestrated by glutathione peroxidase 4 (GPX4), becomes compromised. GPX4 requires reduced glutathione (GSH) to neutralize lipid hydroperoxides into nontoxic lipid alcohols. The cystine/glutamate antiporter (System Xc⁻) supplies cysteine for GSH synthesis. Inhibition of System Xc⁻ or depletion of GSH renders GPX4 inactive, permitting lipid peroxide accumulation [2] [3] [8]. Independent pathways, such as the ferroptosis suppressor protein 1 (FSP1)/coenzyme Q10 system, provide parallel antioxidant defense, but their dysfunction exacerbates ferroptotic sensitivity [3] [6].
Table 1: Core Molecular Pathways in Ferroptosis and Associated Diseases
Pathway | Key Components | Disease Associations | Consequence of Dysregulation |
---|---|---|---|
Iron Metabolism | TFR1, FPN1, NCOA4, Ferritin | Neurodegeneration, Stroke, Cancer | Fe²⁺ accumulation → Fenton reaction |
Lipid Peroxidation | ACSL4, LPCAT3, PUFAs, LOX enzymes | Acute kidney injury, Liver disease | Membrane damage → Cell rupture |
Antioxidant Defense | GPX4, System Xc⁻, GSH, FSP1 | Ischemia-reperfusion injury, Sepsis | Loss of redox homeostasis → ROS buildup |
These mechanisms are implicated across diverse pathologies. In neurodegenerative diseases, neuronal iron accumulation and glutathione depletion create vulnerability to ferroptosis. Ischemic injuries (e.g., stroke) involve glutamate excitotoxicity that inhibits System Xc⁻, while cancer cells with high iron demand and ROS production are susceptible to ferroptosis induction [1] [3] [6].
Lipid peroxidation is the biochemical cornerstone of ferroptosis, where phospholipids containing polyunsaturated fatty acids (PUFAs) in cellular membranes undergo oxidation to form cytotoxic lipid hydroperoxides. Enzymatic drivers include arachidonate lipoxygenases (ALOXs) and cytochrome P450 oxidoreductase (POR), which directly peroxidize PUFAs [5] [6] [7]. Non-enzymatic oxidation occurs via Fe²⁺-mediated Fenton reactions, generating reactive alkoxyl radicals (LO•) and peroxyl radicals (LOO•) that propagate chain reactions [1] [6]. The phospholipid substrates, particularly phosphatidylethanolamine (PE)-bound arachidonic acid (AA) and adrenic acid (AdA), are esterified by acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3), making ACSL4 a biomarker of ferroptosis sensitivity [6] [7].
In Alzheimer’s disease (AD), lipid peroxidation products like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) accumulate in hippocampal and cortical neurons, correlating with amyloid-β (Aβ) plaque deposition and tau hyperphosphorylation [1] [3]. Iron overload in AD brains promotes Aβ aggregation and catalyzes tau-induced lipid peroxidation, creating a vicious cycle of oxidative damage. Glutathione depletion and GPX4 downregulation further impair antioxidant capacity, accelerating neuronal loss [3] [4].
Ischemic stroke pathology involves glutamate excitotoxicity, where excessive synaptic glutamate inhibits System Xc⁻ by saturating its glutamate export function. This depletes cysteine and subsequently glutathione, disabling GPX4 [1] [4]. During reperfusion, oxygen influx exacerbates iron-dependent lipid peroxidation in penumbral neurons. Lipidomics studies reveal elevated PE-AA and PE-AdA peroxides in stroke models, while iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., ferrostatin-1) reduce infarct volumes [1] [3] [4].
Spinal cord injury (SCI) models demonstrate mitochondrial shrinkage and lipid peroxide accumulation in neurons and oligodendrocytes. Genetic knockdown of ACSL4 or treatment with ferroptosis inhibitors preserves motor function after SCI by blocking PE-AA oxidation [1] [3].
The discovery of ferroptosis inhibitors has evolved through three generations, driven by increasing mechanistic understanding and pharmacological optimization. First-generation inhibitors include the radical-trapping antioxidants ferrostatin-1 (Fer-1) and liproxstatin-1. Fer-1, identified in 2013, scavenges lipid peroxyl radicals (LOO•) via a cyclohexylamine moiety and prevents GPX4 inactivation [3] [7]. Its phenylamine group donates electrons to terminate peroxidation chain reactions, while the hydrophobic spacer enables membrane integration. However, Fer-1 suffers from poor metabolic stability, rapid autoxidation, and limited blood-brain barrier (BBB) penetration [3] [7].
Second-generation inhibitors address these limitations through structural modifications:
Table 2: Generations of Ferroptosis Inhibitors and Key Compounds
Generation | Mechanism | Key Compounds | Advantages | Limitations |
---|---|---|---|---|
First | Radical trapping | Ferrostatin-1, Liproxstatin-1 | High in vitro efficacy | Poor BBB penetration, metabolic instability |
Second | Iron chelation, GPX4 activation | Deferoxamine, ML210, Compound 9c | Improved oral bioavailability | Limited tissue specificity |
Third | Multi-target engagement | 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | Enhanced BBB permeability, dual iron chelation/radical trapping | Under clinical investigation |
Third-generation inhibitors leverage multifunctional designs to enhance efficacy. The compound 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride exemplifies this strategy. Its structure integrates:
This configuration allows simultaneous iron chelation (via piperazine nitrogen atoms) and radical scavenging (via benzylamine and cyclohexylamine groups), blocking both initiation and propagation of lipid peroxidation. In silico studies predict strong binding to GPX4’s active site and System Xc⁻’s cysteine-binding pocket [3] [7]. Unlike earlier inhibitors, its physicochemical properties (moderate logP, polar surface area <90 Ų) suggest enhanced CNS bioavailability, positioning it as a candidate for neurodegenerative disease applications [3] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1